molecular formula C14H11F3N4O B2957293 2-amino-3-{[(E,2E)-3-phenyl-2-propenylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone CAS No. 866145-74-6

2-amino-3-{[(E,2E)-3-phenyl-2-propenylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone

Cat. No.: B2957293
CAS No.: 866145-74-6
M. Wt: 308.264
InChI Key: DXBRQYXSVYNAEB-SIARZVSRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

A straightforward strategy for synthesis of highly functionalized trifluoromethyl 2H-furans is described. The copper-catalyzed method relies on a cascade cyclic reaction between enaminones and N-tosylhydrazones . This method allows the synthesis of 2-amino-3-trifluoromethyl-substituted 2H-furan derivatives carrying a quaternary stereogenic center as single diastereomers .


Chemical Reactions Analysis

The proposed reaction mechanism involves an amino-cyclopropane intermediate formed in the cyclopropanation of enaminones . This mechanism is part of the copper-catalyzed method that allows the synthesis of 2-amino-3-trifluoromethyl-substituted 2H-furan derivatives .

Scientific Research Applications

Molecular Structure and Intermolecular Interactions

Research on structurally similar pyrimidinones, such as the study by Craciun, Huang, and Mager (1998), focuses on understanding the molecular and crystal structure through X-ray diffraction and ab initio calculations. These studies reveal insights into tautomeric forms and intermolecular hydrogen bonding, which are crucial for predicting the behavior of pyrimidinone derivatives in various environments (L. Craciun, Rui H. Huang, & S. Mager, 1998).

Biochemical Applications

Pyrimidinones have been explored as cofactors in enzymatic reactions, demonstrating their potential in biochemical applications. For instance, Bailey and Ayling (1978) showed that certain pyrimidinone derivatives could serve as cofactors for phenylalanine hydroxylase, a critical enzyme in amino acid metabolism (S. W. Bailey & J. Ayling, 1978).

Material Science and Engineering

In materials science, the incorporation of pyrimidinone structures into polymers has been investigated for creating materials with specific properties. Yan et al. (2011) synthesized fluorinated polyimides derived from a pyridine-containing diamine, showcasing the application of pyrimidinone-related structures in developing materials with high thermal stability, optical transparency, and mechanical strength (S. Yan et al., 2011).

Antimicrobial and Anti-inflammatory Research

The antimicrobial and anti-inflammatory potentials of pyrimidinone derivatives have also been a focus. Amr, Sabry, and Abdulla (2007) synthesized a series of compounds using citrazinic acid as a synthon, demonstrating good anti-inflammatory activity comparable to Prednisolone®, a known anti-inflammatory drug (A. Amr, N. M. Sabry, & Mohamed M. Abdulla, 2007).

Properties

IUPAC Name

2-amino-3-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-6-(trifluoromethyl)pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N4O/c15-14(16,17)11-9-12(22)21(13(18)20-11)19-8-4-7-10-5-2-1-3-6-10/h1-9H,(H2,18,20)/b7-4+,19-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBRQYXSVYNAEB-SIARZVSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=NN2C(=O)C=C(N=C2N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/N2C(=O)C=C(N=C2N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.